sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate
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Overview
Description
The compound with the identifier “sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate” is known as dimethicone polymer. It is a polydimethylsiloxane polymer composed of dimethicone macromolecules. Dimethicone is widely used in various industries due to its unique properties, such as its ability to act as a food emulsifier, antifoaming agent, and anticaking agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethicone polymer is synthesized through the polymerization of dimethylsiloxane monomers. The process involves the hydrolysis of dimethyldichlorosilane, followed by condensation reactions to form linear polydimethylsiloxane chains. The reaction conditions typically include the presence of a catalyst, such as a strong acid or base, and controlled temperature and pressure to ensure the desired molecular weight and viscosity of the polymer.
Industrial Production Methods
In industrial settings, dimethicone polymer is produced in large-scale reactors where the reaction conditions are carefully monitored and controlled. The process involves the continuous addition of dimethylsiloxane monomers and catalysts, followed by the removal of by-products such as hydrogen chloride. The resulting polymer is then purified and processed to achieve the desired specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethicone polymer undergoes several types of chemical reactions, including:
Oxidation: Dimethicone can be oxidized to form silanol groups, which can further react to form cross-linked structures.
Reduction: Reduction reactions are less common for dimethicone due to its stable silicon-oxygen backbone.
Substitution: Substitution reactions can occur at the silicon atoms, where organic groups can replace the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, typically under mild conditions to prevent degradation of the polymer.
Substitution: Reagents such as organolithium compounds or Grignard reagents can be used for substitution reactions, often under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Oxidation: The major products include silanol-terminated dimethicone and cross-linked siloxane networks.
Substitution: The products depend on the substituent introduced, such as alkyl or aryl-substituted dimethicone.
Scientific Research Applications
Dimethicone polymer has a wide range of applications in scientific research, including:
Chemistry: Used as a non-reactive medium in various chemical reactions and as a lubricant in laboratory equipment.
Biology: Employed in cell culture systems as a surface treatment to prevent cell adhesion.
Medicine: Utilized in pharmaceutical formulations as an excipient to improve the texture and stability of topical and oral medications.
Mechanism of Action
The mechanism of action of dimethicone polymer is primarily physical rather than chemical. In its role as an antifoaming agent, dimethicone reduces the surface tension of liquids, preventing the formation of foam. As an emulsifier, it stabilizes emulsions by forming a protective layer around dispersed droplets, preventing coalescence. In pharmaceutical applications, dimethicone acts as a barrier on the skin or mucous membranes, providing a protective and moisturizing effect.
Comparison with Similar Compounds
Dimethicone polymer can be compared with other similar compounds, such as:
Polydimethylsiloxane (PDMS): Similar in structure but may have different molecular weights and viscosities.
Dimethylpolysiloxane: Another variant with similar properties but different applications based on its molecular structure.
Silicone oils: A broader category that includes dimethicone and other siloxane-based compounds with varying degrees of polymerization.
Dimethicone polymer is unique due to its specific balance of properties, such as its high thermal stability, low surface tension, and excellent lubricating and conditioning effects .
Properties
IUPAC Name |
sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;dihydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8.Na.2H2O/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;;;/h2-6,8-13H,1H2,(H,14,15);;2*1H2/q;+1;;/p-1/t2-,3-,4+,5-,6-;;;/m1.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDQRUFGHWSGO-FBNUBEQJSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.O.O.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NaO10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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